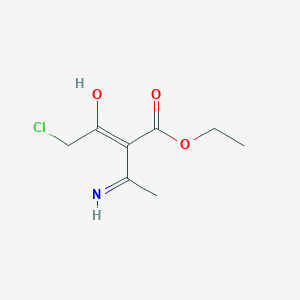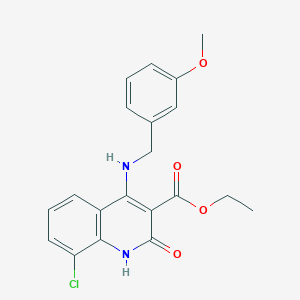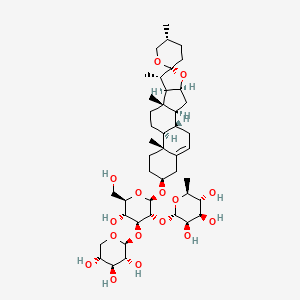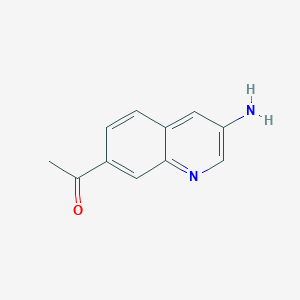
4-((1H-imidazol-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((1H-imidazol-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one” is a complex organic molecule that contains an imidazole ring and a chromen-2-one structure. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Chromen-2-one is a class of organic compounds known as benzopyrans which are characterized by a benzene ring fused to a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring and the chromen-2-one structure. The imidazole ring is a five-membered ring with two nitrogen atoms . The chromen-2-one structure is a fused ring system with a benzene ring attached to a pyran ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring and the chromen-2-one structure. The imidazole ring, due to the presence of nitrogen atoms, can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring could make the compound soluble in polar solvents .
Scientific Research Applications
Photophysical Properties
- Solvatochromic Studies: A study on derivatives of 4-(1,4-diphenyl-1H-imidazole-2-ylthio)-2H-chromen-2-one, a compound similar to the one , showed that variations in the substitution (e.g., replacing a methyl group with a chloro group) impact the photophysical properties, particularly the dipole moment in the ground state (Sujatha & Khanapurmath, 2021).
Metabolic Studies
- Antiangiogenic Agent Metabolism: KR-31831, a compound structurally similar to 4-((1H-imidazol-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one, was found to produce metabolites in rat liver microsomes and hepatocytes. The study identified various metabolites and explored their metabolic routes (Kim et al., 2005).
Synthesis and Applications
- Synthesis of Derivatives for Anti-inflammatory Activity: A study involved the synthesis of tetrahydro pyrimido benzimidazolyl coumarins, including compounds like 4-((1H-benzo[d]imidazol-2-yl)methyl)-2H-chromen-2-ones. These synthesized compounds were tested for anti-inflammatory activity, with some showing promising results (Madhura et al., 2014).
- Synthesis Method for Derivatives: A novel method for synthesizing 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives was developed, demonstrating the potential for combinatorial and parallel syntheses of these compounds (Lv et al., 2022).
- Cancer Research: Derivatives of chromeno[4,3-b]pyridine, including structures similar to the target compound, were synthesized and tested for their effectiveness against breast cancer, demonstrating potential in cancer research (Abd El Ghani et al., 2022).
Detection and Analysis
- Metal Ion Detection in Cancer Cells: An o-phenylenediamine derivative, structurally related to the target compound, was synthesized and used for detecting metal ions in liver cancer cells, highlighting the utility of such compounds in biomedical analysis (Dey et al., 2019).
Miscellaneous Applications
- Antioxidant and Antihyperglycemic Agents: Coumarin derivatives, including structures related to the target compound, were synthesized and evaluated as potent antioxidant and antihyperglycemic agents, demonstrating their potential in therapeutic applications (Kenchappa et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives are known to target Nitric Oxide Synthase (NOS), an enzyme involved in the production of nitric oxide, a critical cellular signaling molecule .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets likely leads to changes in cellular processes, contributing to these effects.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it is likely that multiple pathways are affected
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Safety and Hazards
Properties
IUPAC Name |
6-chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-9-4-13-11(6-12(9)15)10(5-14(18)19-13)7-17-3-2-16-8-17/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHLZDJKJZXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323940 |
Source


|
| Record name | 6-chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900292-77-5 |
Source


|
| Record name | 6-chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)
![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)



![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)
